2-Tributylstannylnaphthalene
Description
Structure
2D Structure
Properties
Molecular Formula |
C22H34Sn |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
tributyl(naphthalen-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C4H9.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-3-4-2;/h1-3,5-8H;3*1,3-4H2,2H3; |
InChI Key |
PEIKLLUHNOJFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Contextualization of Organotin Chemistry in Modern Synthetic Methodologies
Organotin chemistry, the study of compounds containing a tin-carbon bond, has become a cornerstone of modern organic synthesis. sigmaaldrich.comwikipedia.org These compounds, also known as stannanes, have grown in significance since the discovery of diethyltin (B15495199) diiodide by Edward Frankland in 1849 and the subsequent development of Grignard reagents, which facilitated the formation of tin-carbon bonds. wikipedia.org Organotin reagents are widely employed in palladium-catalyzed cross-coupling reactions, a field significantly advanced by the work of John Stille. sigmaaldrich.com The Stille coupling, a reaction that forms new carbon-carbon bonds, has become a routine and indispensable tool for synthesizing complex natural products and novel molecules for drug discovery. sigmaaldrich.com
The versatility of organotin compounds extends beyond carbon-carbon bond formation. They are utilized in dehalogenation reactions to produce hydrocarbons, particularly in the later stages of synthetic sequences. sigmaaldrich.com The industrial applications of organotin compounds are vast, ranging from their use as stabilizers for polymers like PVC to catalysts in the formation of polyurethanes and the vulcanization of silicones. wikipedia.orglupinepublishers.com This broad utility has cemented organotin chemistry as an active and vital area of research in organometallic chemistry. sigmaaldrich.com
Significance of Naphthalene Derivatives in Chemical Research
The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is a privileged structure in chemical research, particularly in medicinal chemistry and materials science. ekb.egijrpr.com Naphthalene and its derivatives exhibit a wide array of biological activities, which has led to their incorporation into numerous FDA-approved drugs. ekb.egnih.gov These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. ekb.egnih.gov Well-known pharmaceuticals such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the antifungal agent terbinafine (B446) are based on the naphthalene core. ekb.egijrpr.comnih.gov
The aromatic nature of naphthalene makes it a versatile platform for various chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, allowing for the synthesis of a vast library of derivatives. ijrpr.com This structural versatility is a key reason for the enduring interest in naphthalene-based compounds. ekb.egmdpi.com Beyond pharmaceuticals, naphthalene derivatives are crucial intermediates in the production of polymers, dyes, and other fine chemicals. ijrpr.com Ongoing research continues to explore the potential of naphthalene derivatives in the development of novel materials for applications in electronics and energy storage. ijrpr.com
Positioning of 2 Tributylstannylnaphthalene As a Key Synthetic Intermediate and Reagent
Direct Stannylation Approaches to Naphthalene Systems
Direct stannylation involves the introduction of a tributyltin group onto the naphthalene ring in a single step. This approach is often favored for its atom economy and straightforward nature.
Regioselective Functionalization Strategies
Achieving regioselectivity in the direct stannylation of naphthalene is a key challenge. The naphthalene ring has two distinct positions for substitution, C1 (alpha) and C2 (beta), which exhibit different reactivities. Electrophilic substitution reactions on naphthalene, such as nitration and halogenation, typically yield a mixture of 1- and 2-substituted products. numberanalytics.com The ratio of these isomers is influenced by factors like the nature of the electrophile and the reaction conditions. numberanalytics.com For instance, the sulfonation of naphthalene can be directed to favor the formation of naphthalene-2-sulfonic acid at higher temperatures. numberanalytics.com
In the context of stannylation, directed metalation strategies can provide high regioselectivity. By using a directing group on the naphthalene ring, it is possible to selectively introduce the tin moiety at a specific position.
Precursor Design and Synthesis for Naphthyl Stannanes
The choice of precursor is critical for a successful stannylation reaction. While naphthalene itself can be a starting material, more often, functionalized naphthalenes are used to enhance reactivity and control regioselectivity. For example, 2-halonaphthalenes, such as 2-bromonaphthalene (B93597) or 2-iodonaphthalene, are common precursors for palladium-catalyzed stannylation reactions. researchgate.net The synthesis of these precursors often involves standard aromatic substitution reactions on naphthalene. numberanalytics.com More complex precursors, such as those for substituted 2-naphthynes, can be accessed through multi-step synthetic sequences. researchgate.net
Novel Reagents and Optimized Conditions in Stannylation Reactions
The development of new reagents and the optimization of reaction conditions have significantly advanced the field of direct stannylation. Palladium catalysts are frequently employed to facilitate the coupling of an organotin reagent with an aryl halide or triflate. researchgate.netconicet.gov.ar Common palladium sources include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). researchgate.netresearchgate.net
A notable development is the use of solvent-free conditions, which offers a more environmentally friendly approach. For instance, the palladium-catalyzed stannylation of aryl halides with hexabutyldistannane (B1337062) ((Bu3Sn)2) can be performed under solvent-free conditions using a palladium(II) acetate/tricyclohexylphosphine catalyst system. researchgate.net The addition of additives like lithium chloride can also influence the reaction rate and outcome in certain palladium-catalyzed cross-coupling reactions. conicet.gov.arwikipedia.org
Recent research has also explored transition-metal-free stannylation reactions. For example, the reaction of alkyl bromides and iodides with hexamethyldistannane (B1337061) has been shown to proceed efficiently without a transition metal catalyst. organic-chemistry.org
Below is a table summarizing various direct stannylation methods.
| Precursor | Stannylating Agent | Catalyst/Conditions | Product | Yield | Reference |
| (Het)aryl halides | Sn2Bu6 | Pd(OAc)2/PCy3, CsF, solvent-free | (Het)arylstannanes | High | researchgate.net |
| 1-Naphthyl triflate | n-Bu3SnZPhn (Z = P, As, Se) | Pd catalyst | PhnZ-1-Naph | Moderate to Good | conicet.gov.ar |
| Alkyl bromides/iodides | Hexamethyldistannane | Transition-metal-free | Alkyl trimethyl stannanes | Good | organic-chemistry.org |
Indirect Synthetic Routes for Installing the Naphthyl-Stannane Moiety
Indirect methods involve the formation of the C-Sn bond through a series of reactions, often as part of a more complex molecular assembly. These routes are particularly useful for synthesizing structurally intricate naphthyl stannanes.
Transmetallation Processes and Their Strategic Application
Transmetallation is a key step in many cross-coupling reactions, including the Stille reaction. wikipedia.org It involves the transfer of an organic group from one metal to another. youtube.com In the context of synthesizing naphthyl stannanes, a common strategy is the reaction of a naphthyl-organolithium or naphthyl-Grignard reagent with a trialkyltin halide, such as tributyltin chloride. wikipedia.org The organolithium or Grignard reagent is typically generated in situ from the corresponding halonaphthalene.
The Stille reaction itself, which couples an organostannane with an organic halide or triflate in the presence of a palladium catalyst, is a powerful tool for carbon-carbon bond formation. wikipedia.org While the primary focus of the Stille reaction is not the synthesis of the stannane (B1208499) itself, the principles of transmetallation are central to its mechanism. wikipedia.org
Multi-step Convergent Syntheses of Complex Naphthyl Structures
An example of a convergent synthesis could involve the preparation of a functionalized naphthalene precursor through a series of reactions, followed by a final stannylation step. This allows for the incorporation of various functional groups and the construction of complex architectures before the introduction of the tin moiety.
Advanced Characterization Techniques in Organotin Naphthalene Chemistry
The unambiguous identification and detailed structural elucidation of this compound and related compounds rely on a suite of advanced analytical methods. High-resolution nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are indispensable tools in this regard, each providing unique and complementary information about the molecular structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organotin compounds, offering detailed information about the molecular framework through the analysis of various nuclei, primarily ¹H, ¹³C, and ¹¹⁹Sn.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the naphthyl and tributyl protons. The seven protons of the naphthalene ring would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the position of the tributylstannyl group and the electronic interactions within the aromatic system. The protons of the four butyl groups attached to the tin atom would resonate in the upfield region (δ 0.8-1.6 ppm). The protons on the carbon alpha to the tin atom are expected to show satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, the ten carbon atoms of the naphthalene ring would produce signals in the aromatic region (δ 120-140 ppm). The carbon directly bonded to the tin atom (C-2 of the naphthalene ring) would exhibit a characteristic chemical shift influenced by the electropositive nature of tin. The sixteen carbon atoms of the four butyl groups would give rise to four distinct signals in the aliphatic region (δ 10-30 ppm), with the chemical shifts of the carbons closer to the tin atom being more significantly affected.
¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is a powerful tool for directly probing the electronic environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the nature of the organic groups attached to it and the coordination number of the tin atom. For a tetraorganostannane like this compound, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic range for such compounds. The precise chemical shift can provide insights into the electronic effects of the naphthyl substituent compared to alkyl groups.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Naphthyl-H | 7.0 - 8.5 |
| ¹H | -CH₂-Sn | ~0.9 - 1.1 |
| ¹H | -CH₂-CH₂-CH₂-Sn | ~1.2 - 1.6 |
| ¹H | -CH₂-CH₂ -CH₂-Sn | ~1.2 - 1.6 |
| ¹H | -CH₃ | ~0.8 - 0.9 |
| ¹³C | Naphthyl-C | 120 - 140 |
| ¹³C | Naphthyl-C-Sn | ~140 - 150 |
| ¹³C | -CH₂-Sn | ~10 - 15 |
| ¹³C | -CH₂-CH₂-CH₂-Sn | ~27 - 30 |
| ¹³C | -CH₂ -CH₂-CH₂-Sn | ~25 - 28 |
| ¹³C | -CH₃ | ~13 - 14 |
| ¹¹⁹Sn | R₄Sn | -50 to +20 |
Note: The values in this table are approximate and can vary based on the solvent and other experimental conditions.
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining information about the fragmentation patterns of this compound. In the mass spectrum, the molecular ion peak [M]⁺ would be expected, although it may be of low intensity due to the lability of the tin-carbon bonds. The spectrum is typically characterized by the successive loss of butyl radicals (C₄H₉•), leading to prominent fragment ions.
A characteristic feature of the mass spectra of organotin compounds is the isotopic pattern of tin, which has several naturally occurring isotopes. This distinctive pattern helps in the identification of tin-containing fragments.
Expected Fragmentation Pattern:
| m/z | Ion | Description |
| 416 | [C₂₂H₃₆Sn]⁺ | Molecular Ion (based on ¹²⁰Sn) |
| 359 | [C₁₈H₂₇Sn]⁺ | [M - C₄H₉]⁺ |
| 302 | [C₁₄H₁₈Sn]⁺ | [M - 2(C₄H₉)]⁺ |
| 245 | [C₁₀H₉Sn]⁺ | [M - 3(C₄H₉)]⁺ |
| 188 | [C₄H₉Sn]⁺ | [Tributyltin cation] |
| 127 | [C₁₀H₇]⁺ | [Naphthyl cation] |
| 57 | [C₄H₉]⁺ | [Butyl cation] |
Note: The m/z values are calculated based on the most abundant isotopes and represent the expected major fragments.
Elemental analysis provides the percentage composition of carbon and hydrogen in the compound, which can be compared with the calculated values for the chemical formula of this compound (C₂₂H₃₆Sn) to confirm its purity and elemental composition.
Key structural parameters that would be determined include:
Sn-C bond lengths: The lengths of the bonds between the tin atom and the carbons of the naphthyl group and the four butyl groups.
C-Sn-C bond angles: The angles around the central tin atom, which would be expected to be close to the tetrahedral angle of 109.5° in an unstrained molecule.
Torsion angles: The dihedral angles describing the orientation of the naphthyl group relative to the tributylstannyl moiety.
Intermolecular interactions: The presence of any significant non-covalent interactions, such as van der Waals forces or C-H···π interactions, which govern the packing of the molecules in the crystal lattice.
The structural data obtained from X-ray diffraction is invaluable for understanding the steric and electronic properties of the molecule and for correlating its solid-state structure with its behavior in solution as observed by NMR spectroscopy.
Integration into Other Transition Metal-Catalyzed Cross-Coupling Methodologies
While the Stille reaction is a powerful tool in its own right, the principles of transition metal-catalyzed cross-coupling extend to a variety of other methodologies. eie.grustc.edu.cnnih.govresearchgate.net The knowledge gained from studying the Stille reaction, such as mechanistic insights and ligand design, has contributed to the development and refinement of other C-C bond-forming reactions. For instance, nickel-catalyzed cross-coupling reactions have emerged as a robust alternative to palladium-based systems for certain transformations. nih.govyale.edu Furthermore, the concept of using organometallic reagents in coupling reactions is central to other named reactions like the Suzuki (organoboron), Negishi (organozinc), and Hiyama (organosilicon) couplings. organic-chemistry.org In some cases, different cross-coupling reactions can be used in a complementary or sequential fashion to construct complex molecular architectures. researchgate.net
Advanced Methodologies for Selective Transformations
The control of regioselectivity and stereoselectivity is paramount in modern organic synthesis. ethz.ch In the context of reactions involving this compound, regioselectivity refers to the ability to control the position of the newly formed bond on the naphthalene ring system. The "2-" position of the stannane itself dictates the initial point of coupling. However, in more complex systems with multiple potential reaction sites, achieving high regioselectivity can be a challenge. rsc.org The choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome of the coupling reaction.
Stereoselectivity becomes crucial when the coupling partners contain stereocenters or when the newly formed bond can exist as different stereoisomers (e.g., in the synthesis of atropisomers or specific alkene geometries). nih.gov While the naphthalene ring of this compound is planar, the substituents attached to it or the coupling partner can introduce chirality. The development of chiral ligands for palladium catalysts has enabled enantioselective Stille couplings, although this remains a challenging area of research. The stereochemical outcome of the reaction is often influenced by the specific geometry of the organostannane and the electrophile, as well as the mechanism of the transmetalation and reductive elimination steps. researchgate.netmdpi.com
Table 2: Factors Influencing Selectivity in Naphthyl Stannane Couplings
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Catalyst | The nature of the metal (e.g., Pd, Ni) and its oxidation state can influence which site reacts. | Chiral ligands on the metal center can induce asymmetry in the product. |
| Ligands | Steric and electronic properties of ligands can direct the catalyst to a specific position. | The bite angle and steric bulk of ligands are critical for stereocontrol. |
| Substrate | Directing groups on the substrate can control the position of coupling. | The existing stereochemistry of the substrate can direct the approach of the reagents. |
| Reaction Conditions | Temperature, solvent, and additives can affect the relative rates of competing reaction pathways. | Temperature and solvent can influence the stability of diastereomeric intermediates. |
The development of tandem, cascade, and multicomponent reactions represents a significant advance in synthetic efficiency, allowing for the formation of multiple bonds in a single operation. wikipedia.orgrsc.orgbeilstein-journals.org These processes are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures required to build complex molecules. nih.gov
In the context of this compound, a tandem reaction could involve an initial Stille coupling followed by an intramolecular cyclization, where the newly introduced naphthyl group participates in the subsequent bond formation. rsc.org Such a process would allow for the rapid construction of polycyclic aromatic systems.
Cascade reactions, which are a subset of tandem reactions where each step triggers the next, can also be designed to incorporate this compound. wikipedia.org For example, a reaction sequence could be initiated by a Stille coupling, with the resulting product undergoing a series of spontaneous intramolecular transformations to generate a complex molecular architecture.
Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial components. mdpi.com While less common, it is conceivable to design an MCR where this compound is one of the components, leading to the direct incorporation of the naphthyl moiety into a complex, multi-functionalized product.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. vapourtec.commt.com In a flow reactor, reagents are continuously pumped through a heated and/or pressurized tube or microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. curiaglobal.comlabunlimited.com
The application of continuous flow technology to Stille couplings involving this compound has the potential to overcome some of the limitations of batch synthesis. The high surface-area-to-volume ratio in flow reactors allows for rapid heat transfer, enabling reactions to be run at higher temperatures and pressures safely, which can lead to significantly reduced reaction times. mt.com Furthermore, the precise control over stoichiometry and mixing can lead to improved yields and selectivities. vapourtec.com
The scalability of continuous flow processes is a major advantage for industrial applications. unito.it Once a reaction has been optimized in a lab-scale flow reactor, the production can be scaled up by simply running the reactor for a longer period of time or by using a larger reactor. This makes continuous flow a highly attractive method for the large-scale synthesis of fine chemicals and pharmaceutical intermediates that incorporate the 2-naphthyl moiety via Stille coupling with this compound.
Theoretical and Computational Chemistry Studies of 2 Tributylstannylnaphthalene Reactivity
Quantum Chemical Investigations of Electronic Structure
Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. Quantum chemical methods allow for the detailed calculation of electron distribution, molecular orbital energies, and other key electronic properties.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of complex molecules, including organotin compounds, offering a favorable balance between computational cost and accuracy. nih.gov DFT methods are used to calculate the ground-state electronic energy and electron density, from which numerous properties can be derived. researchgate.net
For a molecule like 2-tributylstannylnaphthalene, DFT calculations, often employing hybrid functionals like B3LYP, are used to perform geometry optimizations to find the lowest energy structure. researchgate.netnih.gov These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.org The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gove3s-conferences.org Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions and charge distribution. researchgate.net
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(naphthyl)-Sn | 2.15 Å |
| Bond Length | Sn-C(butyl) | 2.17 Å |
| Bond Angle | C(naphthyl)-Sn-C(butyl) | 108.5° |
| Bond Angle | C(butyl)-Sn-C(butyl) | 110.2° |
Ab initio quantum chemistry methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgchemeurope.com The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure but neglects the full effects of electron correlation. wikipedia.orgchemeurope.comyoutube.com
To achieve higher accuracy, post-Hartree-Fock methods are employed. chemeurope.com These methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, systematically improve upon the HF result by incorporating electron correlation. chemeurope.com While computationally more demanding than DFT, these methods are often used as benchmarks to validate the results of less expensive functionals, particularly for calculating reaction energies and barrier heights where high accuracy is crucial. youtube.com For organotin compounds, these high-level calculations can provide definitive insights into bonding and reactivity that are less dependent on the choice of functional inherent in DFT. chemeurope.comvixra.org
Computational Elucidation of Reaction Mechanisms and Pathways
This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org Computational chemistry is an indispensable tool for mapping the step-by-step mechanism of such catalytic cycles. chemrxiv.orgnih.gov The typical mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org
A chemical reaction proceeds from reactants to products through a series of high-energy transition states and lower-energy, transient intermediates. uwindsor.ca Computational methods allow for the precise location and characterization of these species. For the Stille reaction involving this compound, this would include identifying:
Intermediates: The relatively stable, yet short-lived, molecules formed during the catalytic cycle, such as the Pd(0) catalyst complex, the oxidative addition product, and the diorganopalladium(II) complex formed after transmetalation. nih.gov
Transition States: The specific, high-energy geometry that exists at the peak of the energy barrier between two intermediates. uwindsor.ca Locating these saddle points on the potential energy surface is critical for understanding the kinetics of each elementary step. Frequency calculations are used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The potential energy surface (PES) is a conceptual landscape that describes the energy of a molecular system as a function of its geometry. researchgate.net By mapping the PES, chemists can visualize the entire course of a reaction. Computational studies trace the minimum energy pathway, also known as the reaction coordinate, which connects reactants, intermediates, transition states, and products. researchgate.netresearchgate.net For a palladium-catalyzed reaction, this involves calculating the energy of the system at numerous points along the geometric changes that occur during oxidative addition, cis-trans isomerization, transmetalation, and reductive elimination. uwindsor.caresearchgate.net This comprehensive mapping provides a detailed picture of the entire catalytic cycle and can reveal competing pathways or unforeseen intermediates. chemrxiv.org
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0)L₂ + Ar-I + Naph-SnBu₃ | 0.0 |
| TS1 | Oxidative Addition TS | +15.2 |
| Intermediate 1 | Ar-Pd(II)(I)L₂ | -5.8 |
| TS2 | Transmetalation TS | +12.5 |
| Intermediate 2 | Ar-Pd(II)(Naph)L₂ | -10.1 |
| TS3 | Reductive Elimination TS | +18.9 |
| Products | Pd(0)L₂ + Ar-Naph | -25.0 |
Molecular Dynamics Simulations for Reactivity in Solution Phase
There is no available research detailing molecular dynamics simulations specifically conducted on this compound to study its reactivity in the solution phase. Such simulations would be valuable for understanding the influence of solvent on the conformational dynamics of the tributyltin group and the naphthalene (B1677914) moiety, as well as on the transition states of its characteristic reactions, such as Stille cross-coupling.
In general, reactive molecular dynamics simulations are a powerful tool for investigating chemical reactions at the atomic level. mdpi.comescholarship.org These simulations can provide insights into reaction pathways and mechanisms, particularly for complex systems where experimental characterization is challenging. mdpi.com For organometallic compounds, these simulations could elucidate the role of solvent molecules in stabilizing intermediates and influencing reaction rates.
Development of Structure-Reactivity Relationships and Predictive Models
Currently, there are no established quantitative structure-reactivity relationship (QSRR) models or other predictive models specifically developed for this compound. The development of such models is a key goal in modern chemistry, aiming to accurately predict reaction outcomes. uvic.ca These models often rely on correlating a molecule's structural or electronic properties with its experimentally determined reactivity. nih.govnih.gov
The process of building these models typically involves:
Data Collection: Gathering a diverse and reliable dataset of reaction rates or outcomes. uvic.ca
Descriptor Calculation: Computing a range of molecular descriptors that quantify various aspects of the molecule's structure and electronic properties. chemrxiv.org
Model Building: Employing statistical methods or machine learning algorithms to establish a mathematical relationship between the descriptors and the observed reactivity. nih.gov
Validation: Testing the model's predictive accuracy on new, unseen data. uvic.ca
For a compound like this compound, relevant descriptors might include steric parameters of the tributyltin group, electronic properties of the naphthalene ring system, and the strength of the carbon-tin bond. By applying computational methods, it's possible to generate quantitative structure-reactivity relationships that are not only predictive but also interpretable. rsc.org However, without experimental reactivity data, the development and validation of such models for this specific compound remain an open area for future research.
Broader Synthetic Utility and Derivatives of 2 Tributylstannylnaphthalene in Material Science
Synthesis of Complex Naphthalene-Containing Architectures
The naphthalene (B1677914) moiety is a fundamental component in a wide array of functional organic materials. The ability to incorporate this unit into larger, more complex structures is crucial for the development of new materials with enhanced performance. 2-Tributylstannylnaphthalene serves as a key reagent in this endeavor, primarily through the Stille cross-coupling reaction, which allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.
Construction of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of fused aromatic rings. Their extended π-conjugated systems endow them with unique electronic and optical properties, making them attractive targets for materials science research. The Stille coupling reaction, a versatile method for creating C-C bonds, is a powerful tool for synthesizing complex PAHs. wikipedia.org In this context, this compound can be coupled with various aryl halides or triflates to introduce a naphthalene unit into a growing PAH framework.
While direct, specific examples of complex PAH synthesis starting from this compound are not extensively detailed in readily available literature, the principles of Stille coupling strongly support its utility. For instance, the reaction of this compound with a dihaloarene under palladium catalysis would lead to the formation of a larger, naphthalene-containing aromatic system. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org This methodology provides a convergent and modular approach to complex PAHs that would be difficult to access through traditional synthetic routes.
Formation of Fused Heterocyclic Systems
The incorporation of heteroatoms into fused aromatic systems can significantly modulate their electronic properties, leading to materials with applications in areas such as organic electronics and photovoltaics. This compound can be a valuable precursor for the synthesis of naphthalene-fused heterocyclic systems. Through Stille cross-coupling reactions with various heterocyclic halides, the naphthalene core can be efficiently fused to a range of heterocyclic rings.
For example, the coupling of this compound with a bromo-substituted thiophene, pyridine, or quinoline (B57606) derivative in the presence of a palladium catalyst would yield the corresponding naphthalene-fused heterocycle. The choice of the heterocyclic partner allows for the fine-tuning of the resulting material's properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in electronic devices. The versatility of the Stille reaction allows for the use of a wide variety of heterocyclic coupling partners, opening up a vast chemical space for the design and synthesis of novel functional materials. nih.gov
Precursors for Advanced Materials Synthesis
The unique electronic and photophysical properties of naphthalene-containing compounds make them highly desirable for a range of advanced material applications. This compound, as a readily available and reactive building block, is a key precursor in the synthesis of these materials.
Optoelectronic Materials (e.g., OLED Intermediates)
Organic Light-Emitting Diodes (OLEDs) are a prominent technology in displays and solid-state lighting. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the emissive layer and charge-transporting layers. Naphthalene-containing compounds are often employed in these devices due to their high photoluminescence quantum yields and good charge-carrier mobility.
Stille polycondensation, a powerful polymerization technique based on the Stille coupling reaction, can be utilized to synthesize conjugated polymers for OLED applications. wiley-vch.dersc.org In this process, a distannyl monomer is reacted with a dihalo monomer to produce a high molecular weight polymer. This compound, if bifunctionalized with another stannyl (B1234572) or halo group, could serve as a monomer in such polymerizations. For instance, the polymerization of a dibromo-functionalized naphthalene derivative with a distannyl comonomer would lead to a naphthalene-containing conjugated polymer. These polymers can function as emissive materials or as hole-transporting materials in OLEDs. researchgate.netrsc.orgnih.govmdpi.comresearchgate.net The tributyltin moiety in this compound allows for its incorporation into these polymeric structures, thereby imparting the desirable photophysical properties of the naphthalene unit to the final material. Stannyl derivatives of naphthalene diimides, for example, have been synthesized and utilized as precursors for oligomers in organic electronic devices. researchgate.netgoogle.com
Functional Dyes and Pigments
Functional dyes and pigments are compounds that exhibit specific useful properties, such as strong absorption in a particular region of the electromagnetic spectrum, high fluorescence quantum yield, or photochromism. Naphthalene-based structures are common chromophores in a variety of dyes and pigments. The synthesis of these molecules often involves the strategic coupling of different aromatic and heterocyclic units to achieve the desired optical properties.
This compound can be a valuable tool in the synthesis of novel functional dyes. By employing Stille cross-coupling reactions, the naphthalene moiety can be introduced into a larger chromophoric system. For example, coupling this compound with a halogenated dye precursor can lead to a new dye with modified absorption and emission characteristics. This modular approach allows for the systematic tuning of the dye's properties by varying the coupling partners. While specific examples of commercial dyes synthesized directly from this compound are not prevalent in the literature, the underlying chemical principles firmly support its potential in this area. The synthesis of phthalocyanine (B1677752) pigments, for instance, involves complex multi-step procedures where organometallic precursors can play a crucial role. google.com
Future Directions in Naphthyl Organostannane Research
The research into naphthyl organostannanes, including this compound, is poised for significant advancements, driven by the ever-increasing demand for novel functional materials. Future research is likely to focus on several key areas.
One promising direction is the development of more efficient and sustainable catalytic systems for Stille coupling reactions involving naphthyl organostannanes. This includes the use of more earth-abundant metal catalysts and the development of reactions that can be performed under milder conditions and in greener solvents.
Another area of active research will be the design and synthesis of novel bifunctional and multifunctional naphthyl organostannane monomers. These monomers will enable the creation of complex and well-defined polymeric architectures, such as block copolymers and star-shaped polymers, with precisely controlled properties for applications in advanced electronics and photonics.
Furthermore, the exploration of new applications for materials derived from this compound is a key future direction. This includes their use in emerging fields such as organic thermoelectrics, sensors, and biomedical imaging. The inherent versatility of the naphthalene core, combined with the synthetic flexibility offered by the organostannane functionality, ensures that this compound and its derivatives will continue to be valuable tools in the development of the next generation of advanced materials. The broader field of organotin chemistry continues to evolve, with new applications being discovered in areas ranging from polymer chemistry to catalysis. lupinepublishers.comresearchgate.netsysrevpharm.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Tributylstannylnaphthalene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves Stille coupling or direct stannylation of naphthalene derivatives. Optimization requires systematic variation of catalysts (e.g., palladium complexes), solvents (e.g., THF, DMF), and temperature (50–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves yield. Researchers should reference kinetic studies and solvent polarity indices to select optimal conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for structural confirmation. For tin-bound protons, coupling constants (J ~50–100 Hz) indicate stannyl group integration. Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight. Cross-validate with X-ray crystallography when single crystals are obtainable. Reference databases like NIST Chemistry WebBook provide benchmark spectral data for comparison .
Q. What are the primary toxicity screening protocols for this compound in aquatic or mammalian models?
- Methodological Answer : Follow OECD Guidelines 203 (fish acute toxicity) and 423 (acute oral toxicity in rodents). Dose-response studies should include LD₅₀ calculations, histopathological analysis, and biomarkers (e.g., glutathione depletion for oxidative stress). Use negative controls and replicate experiments to minimize variability. Toxicological Profiles (ATSDR) outline tiered testing frameworks for hazard identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across different studies?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to assess study heterogeneity. Evaluate confounding factors (e.g., solvent carriers, exposure duration) and apply risk-of-bias tools (e.g., SYRCLE for animal studies). Replicate experiments under standardized conditions, prioritizing in vitro assays (e.g., HepG2 cell viability) to isolate compound-specific effects from environmental variables .
Q. What in vitro models are appropriate for elucidating the mechanistic pathways of this compound-induced cytotoxicity?
- Methodological Answer : Use human hepatoma (HepG2) or primary hepatocyte cultures to assess metabolic activation. Apply transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., cytochrome P450, apoptosis genes). Combine with siRNA knockdown to validate target genes. For organotin compounds, prioritize assays detecting mitochondrial membrane potential collapse (JC-1 staining) and caspase-3 activation .
Q. What computational strategies can predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Employ Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Molecular dynamics simulations (AMBER or GROMACS) can model interactions with biological membranes. Validate predictions with experimental BCF (bioconcentration factor) studies in zebrafish .
Data Gaps and Future Research Directions
-
Identified Data Needs :
- Long-term ecotoxicology data for soil and sediment organisms (OECD 222, earthworm reproduction tests).
- Human biomonitoring studies to assess occupational exposure thresholds (urinary tin metabolite analysis).
- Advanced degradation studies (photolysis, hydrolysis) to inform environmental remediation strategies .
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Prioritization : Focus on high-throughput screening (HTS) to accelerate hazard classification and prioritize in vivo testing for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
